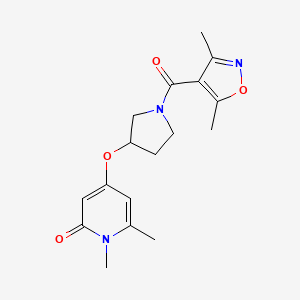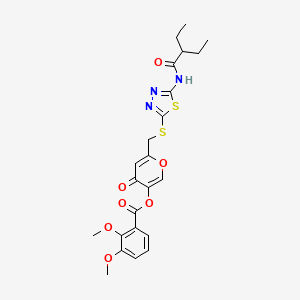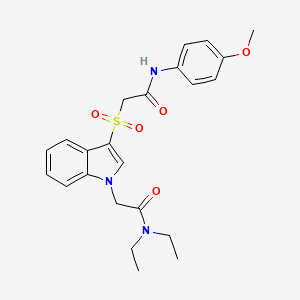![molecular formula C22H28N4O4S B2699845 Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-05-5](/img/structure/B2699845.png)
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel series of polynuclear compounds, including derivatives of thiazolo[3,2-b][1,2,4]triazolo[1,5-a]pyridines, through comprehensive synthesis processes. These compounds are structurally characterized based on elemental analysis and spectral data, highlighting the versatility of thiazolo[3,2-b][1,2,4]triazol derivatives in chemical synthesis and their potential in various applications due to their unique structural features (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activities
Several studies have evaluated the antimicrobial properties of newly synthesized compounds derived from thiazolo[3,2-b][1,2,4]triazol frameworks. These compounds have demonstrated significant antimicrobial activity, suggesting their potential use as novel antimicrobial agents. The exploration of these compounds includes a variety of derivatives, showcasing the broad spectrum of their bioactivity against different microorganisms (Bektaş et al., 2007).
Biological Activities and Pharmacological Evaluation
Research into the biological activities of thiazolo[3,2-b][1,2,4]triazol derivatives extends beyond antimicrobial properties. These compounds have been evaluated for their potential antihypertensive, analgesic, and antifungal activities, among others. Notably, some derivatives have shown promising antihypertensive activity in vitro and in vivo, underscoring the therapeutic potential of these molecules in addressing cardiovascular diseases. This versatility in biological activity emphasizes the importance of these compounds in the development of new therapeutic agents (Bayomi et al., 1999).
Antitumor Activities
The antitumor potential of certain thiazolo[3,2-b][1,2,4]triazol derivatives has been investigated, revealing that some compounds exhibit high potency against human lung and hepatocellular carcinoma cell lines. These findings indicate the potential of these compounds in cancer therapy, offering a new avenue for the development of antitumor drugs. The structural uniqueness of these compounds contributes to their efficacy, highlighting the importance of chemical synthesis in the discovery of new therapeutic agents (Gomha, Muhammad, & Edrees, 2017).
Propriétés
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-29-17-8-6-15(7-9-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-10-16(11-13-25)21(28)30-5-2/h6-9,16,18,27H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBAANHWUWEIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2699763.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)

![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)




![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)
![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)


![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)